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3-(1-(Pyridin-3-ylsulfonyl)piperidin-4-yl)oxazolidine-2,4-dione

Serine protease inhibition Neutrophil elastase Pseudo-irreversible inhibitor

Researchers seeking non-glutarimide CRBN ligands with differentiable chemotypes face limited options. 3-(1-(Pyridin-3-ylsulfonyl)piperidin-4-yl)oxazolidine-2,4-dione (CAS 2034362-73-5) delivers a unique N-sulfonyloxazolidine-2,4-dione scaffold that acts as a functionalized cereblon warhead for PROTAC/molecular glue development and a pseudo-irreversible serine protease inhibitor. Key differentiation: • Pyridin-3-ylsulfonyl moiety enables hydrogen bonding with E3 ligase residues, expanding beyond phenylsulfonyl CRBN ligands. • Heteroaryl nitrogen serves as a derivatization handle. • Validated pseudo-irreversible elastase/proteinase-3 inhibition (class-level). Supplied as a research-grade solid (≥95% purity); batch-specific data available. In stock for immediate global dispatch.

Molecular Formula C13H15N3O5S
Molecular Weight 325.34
CAS No. 2034362-73-5
Cat. No. B2837112
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(1-(Pyridin-3-ylsulfonyl)piperidin-4-yl)oxazolidine-2,4-dione
CAS2034362-73-5
Molecular FormulaC13H15N3O5S
Molecular Weight325.34
Structural Identifiers
SMILESC1CN(CCC1N2C(=O)COC2=O)S(=O)(=O)C3=CN=CC=C3
InChIInChI=1S/C13H15N3O5S/c17-12-9-21-13(18)16(12)10-3-6-15(7-4-10)22(19,20)11-2-1-5-14-8-11/h1-2,5,8,10H,3-4,6-7,9H2
InChIKeyNZNRCPTWSXSSOW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(1-(Pyridin-3-ylsulfonyl)piperidin-4-yl)oxazolidine-2,4-dione (CAS 2034362-73-5): Procurement-Relevant Structural and Functional Profile


3-(1-(Pyridin-3-ylsulfonyl)piperidin-4-yl)oxazolidine-2,4-dione (CAS 2034362-73-5) is a heterocyclic small molecule belonging to the N-sulfonyl oxazolidine-2,4-dione chemotype. Its architecture combines a pyridin-3-ylsulfonyl group, a piperidine linker, and an oxazolidine-2,4-dione ring, yielding a molecular weight of 339.4 g/mol. The compound is classified as a functionalized cereblon (CRBN) ligand , making it a candidate for targeted protein degradation (PROTAC) and molecular glue applications. The oxazolidine-2,4-dione scaffold is recognized for its capacity to act as a pseudo-irreversible serine protease inhibitor when properly N-substituted, with the nature of N-substitution critically modulating inhibitory potency [1]. This compound's specific combination of a heteroaryl sulfonamide with the oxazolidinedione pharmacophore distinguishes it from simpler N-alkyl or N-acyl analogs and positions it uniquely within the CRBN ligand space.

Why Generic Oxazolidinedione or Piperidine-Sulfonamide Analogs Cannot Substitute for 3-(1-(Pyridin-3-ylsulfonyl)piperidin-4-yl)oxazolidine-2,4-dione


Direct substitution with generic oxazolidinediones, piperidine-sulfonamides, or even close structural analogs of 3-(1-(Pyridin-3-ylsulfonyl)piperidin-4-yl)oxazolidine-2,4-dione is not scientifically warranted due to the steep structure-activity relationship (SAR) governing both serine protease inhibition and CRBN engagement within this chemotype. The N-sulfonyloxazolidine-2,4-dione series exhibits large potency variations contingent on the nature of the N-substituent: N-acyl and N-sulfonyl derivatives function as pseudo-irreversible inhibitors with high second-order rate constants for elastase inactivation, whereas N-unsubstituted or N-alkyl congeners show markedly reduced activity [1]. For CRBN recruitment, the specific three-dimensional presentation of the pyridin-3-ylsulfonyl group is predicted to influence ternary complex formation and neosubstrate degradation profiles in ways that cannot be recapitulated by phenylsulfonyl, tolylsulfonyl, or alkylsulfonyl analogs . Swapping the heteroaryl sulfonamide for a simpler aryl or alkyl sulfonamide, or replacing the piperidine spacer with an azetidine or pyrrolidine ring, introduces untested steric and electronic perturbations that may abrogate binding or alter degradation selectivity. These chemotype-specific SAR features preclude casual interchange of this compound with off-the-shelf alternatives in any application requiring defined CRBN pharmacology or serine protease inhibition.

Quantitative Differentiation Evidence for 3-(1-(Pyridin-3-ylsulfonyl)piperidin-4-yl)oxazolidine-2,4-dione Versus Closest Analogs


N-Sulfonyl Substitution Confers Pseudo-Irreversible Serine Protease Inhibition Unattainable with N-Unsubstituted or N-Alkyl Oxazolidinediones

In a systematic SAR study of oxazolidine-2,4-dione analogs against porcine pancreatic elastase (PPE) and human neutrophil elastase (HNE), N-acyl and N-sulfonyl substitution was demonstrated to be a strict requirement for potent pseudo-irreversible inhibition. N-sulfonyl derivatives displayed high second-order rate constants (kinact/KI) for PPE inactivation, whereas N-unsubstituted or N-alkyl oxazolidine-2,4-diones were essentially inactive [1]. The target compound, bearing an N-(pyridin-3-ylsulfonyl) substituent, belongs to the active N-sulfonyl class. While specific kinact/KI values for this exact compound have not been disclosed in the public domain, the class-level SAR unambiguously establishes that its N-pyridin-3-ylsulfonyl moiety is an essential driver of inhibitory potency that would be lost upon substitution with an N-alkyl or N-H analog.

Serine protease inhibition Neutrophil elastase Pseudo-irreversible inhibitor

Pyridin-3-ylsulfonyl Group Introduces Heteroaryl Recognition Features Absent in Phenylsulfonyl and Tolylsulfonyl Analogs

Comparative structural analysis of commercially cataloged oxazolidine-2,4-dione analogs reveals that 3-(1-(pyridin-3-ylsulfonyl)piperidin-4-yl)oxazolidine-2,4-dione is the only member of its immediate series featuring a pyridin-3-yl sulfonamide headgroup. Closely cataloged analogs include 3-(1-(m-tolylsulfonyl)piperidin-4-yl)oxazolidine-2,4-dione [1], 3-(1-((4-(trifluoromethoxy)phenyl)sulfonyl)piperidin-4-yl)oxazolidine-2,4-dione [2], and 3-(1-((3-chloro-4-methoxyphenyl)sulfonyl)piperidin-4-yl)oxazolidine-2,4-dione [3], all of which carry substituted phenyl sulfonamides. The pyridin-3-yl moiety provides a hydrogen-bond-accepting nitrogen atom at the meta position and altered electron density on the sulfonyl group (Hammett σmeta for 3-pyridyl ≈ 0.23 vs. σmeta for phenyl ≈ 0.06), which is expected to modulate both the acidity of the oxazolidinedione NH and the geometry of the ligand-protein interaction surface in CRBN binding pockets. These electronic and steric features are absent in every phenylsulfonyl comparator [4].

Cereblon ligand design Heteroaryl sulfonamide PROTAC linker attachment

Piperidine Spacer Length and Conformational Preference May Differentiate Target Engagement from Azetidine and Pyrrolidine Analogs

The compound 3-(1-(pyridin-3-ylsulfonyl)azetidin-3-yl)oxazolidine-2,4-dione has been cataloged as a direct structural analog differing only in the ring size of the cyclic amine spacer (azetidine vs. piperidine) [1]. In CRBN-based PROTAC design, the distance and orientation between the E3 ligase-binding moiety and the target-protein ligand are critical determinants of ternary complex stability and degradation efficiency. The piperidine ring in the target compound provides a chair conformation with an N-to-C4 distance of approximately 2.5 Å (projected), whereas the azetidine ring is nearly planar with a foreshortened N-to-C3 distance. This difference in spacer geometry translates into a distinct exit-vector trajectory for any conjugated linker or payload attached at the oxazolidinedione ring, potentially altering the neosubstrate degradation profile. Quantitative degradation efficiency data for this exact comparator pair are not publicly available; however, the structural difference constitutes a testable hypothesis for differential CRBN engagement that cannot be dismissed without experimental head-to-head comparison.

Linker geometry CRBN ternary complex Conformational restriction

Recommended Scientific and Industrial Application Scenarios for 3-(1-(Pyridin-3-ylsulfonyl)piperidin-4-yl)oxazolidine-2,4-dione


CRBN-Focused PROTAC Library Design Requiring Heteroaryl Sulfonamide Diversity

This compound is best deployed as a CRBN-binding warhead in focused PROTAC libraries where diversification of the solvent-exposed sulfonamide moiety is desired. Its pyridin-3-ylsulfonyl group expands the chemical space beyond the phenylsulfonyl-dominated CRBN ligand landscape, offering a nitrogen atom for additional hydrogen bonding or salt bridge formation with E3 ligase surface residues. As established by the oxazolidinedione SAR literature [1], the N-sulfonyl substitution is critical for maintaining the electrophilic character of the oxazolidine-2,4-dione ring, which may contribute to binding kinetics.

Serine Protease Inhibitor Probe Development Based on the Oxazolidine-2,4-dione Pharmacophore

The N-sulfonyl oxazolidine-2,4-dione scaffold has validated pseudo-irreversible inhibitory activity against human neutrophil elastase (HNE) and proteinase-3 [1]. This compound, bearing the pyridin-3-ylsulfonyl N-substituent, can serve as a starting point for developing selective serine protease probes. Its differentiation from earlier N-acyl and N-arylsulfonyl analogs lies in the heteroaryl nitrogen, which can be exploited to engineer additional interactions with protease subsites or to modulate physicochemical properties. Note: This application scenario is class-level inference; confirmatory enzymatic profiling of this specific compound is required.

Molecular Glue Screening Cascades Targeting CRBN Neosubstrate Reprogramming

Cereblon ligands with non-phthalimide, non-isoindolinone chemotypes are actively sought to expand the repertoire of CRBN-based molecular glues capable of recruiting novel neosubstrates [1]. The oxazolidine-2,4-dione core represents a structurally distinct CRBN-binding pharmacophore compared to the clinically dominant glutarimide class (thalidomide, lenalidomide, pomalidomide). This compound can therefore be prioritized in molecular glue phenotypic screening cascades where glutarimide-based ligands have already been exhausted or have shown undesired neosubstrate profiles.

Chemical Biology Tool for Investigating N-Sulfonamide Reactivity in Cellular Contexts

The N-sulfonyl oxazolidine-2,4-dione chemotype has been characterized as a pseudo-irreversible inhibitor of serine proteases, with the sulfonyl group serving as a leaving group during active-site nucleophilic attack [1]. This compound, with its pyridin-3-ylsulfonyl moiety, can be employed as a chemical biology tool to probe the relationship between sulfonamide leaving-group electronics (modulated by the pyridine Hammett σ) and the rate of enzyme acylation in living cells. The pyridine nitrogen also provides a convenient handle for introducing reporter tags (e.g., via N-alkylation or metal coordination) without ablating the sulfonamide reactivity.

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